1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Overview
Description
The compound “1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a 2-chlorobenzyl group, and a 2-oxo-1,2-dihydro-3-pyridine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the 2-chlorobenzyl group, and the formation of the carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 2-chlorobenzyl group, and the carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the 2-chlorobenzyl group could influence its reactivity .
Scientific Research Applications
Reactivity and Coordination Polymers
- Ghosh et al. (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, revealing how different products can form based on reaction conditions, which could be relevant for understanding the coordination chemistry of related pyridinecarboxylic acids (Ghosh, Savitha, & Bharadwaj, 2004).
Complexation and Molecular Interactions
- Zimmerman et al. (1991) studied the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, which could offer insights into the binding and interaction mechanisms of similar compounds (Zimmerman, Wu, & Zeng, 1991).
Metal Complexes and Coordination Chemistry
- Sousa et al. (2001) provided structural characterisation of metal complexes containing specific ligands, which might be informative for understanding the coordination environments and metal binding properties of related pyridinecarboxylic acid derivatives (Sousa et al., 2001).
Extraction and Separation Processes
- Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using specific extractants, highlighting methodologies that could be applicable for separating or purifying related compounds (Kumar & Babu, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism involving the formation of a carbocation, in an sn1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
For instance, aromatic compounds are known to be biodegraded through diverse microbial metabolic processes .
Pharmacokinetics
Similar compounds, such as ticlopidine, have been found to inhibit platelet aggregation in response to a number of inducers, including adp, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
The action, efficacy, and stability of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXRWVIOONIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376978 | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-19-8 | |
Record name | 1-[(2-Chlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66158-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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